3-(2-bromoethyl)-3-methyl-3H-diazirine
Description
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Properties
IUPAC Name |
3-(2-bromoethyl)-3-methyldiazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMPPCLRKCDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-50-3 | |
| Record name | 3-(2-bromoethyl)-3-methyl-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(2-bromoethyl)-3-methyl-3H-diazirine
Executive Summary
This guide details the synthesis, characterization, and handling of 3-(2-bromoethyl)-3-methyl-3H-diazirine (CAS: 29205-50-3). As a "minimalist" photoaffinity labeling (PAL) reagent, this molecule is a critical building block in chemical biology. Unlike bulky benzophenones or trifluoromethyl-phenyl diazirines, this aliphatic diazirine offers a compact footprint (minimizing steric perturbation of the ligand-target interaction) while providing a reactive alkyl bromide handle for conjugation to nucleophiles (amines, thiols, or hydroxyls).
Key Application: Synthesis of photo-activatable probes for drug target deconvolution and binding site mapping.
Chemical Biology Context & Mechanism
The utility of this molecule relies on the unique photochemistry of the diazirine ring. Upon irradiation with UV light (~350 nm), the diazirine eliminates nitrogen gas to generate a highly reactive carbene species.
Mechanism of Action
The aliphatic carbene generated is an electron-deficient species that can insert into nearby C-H, N-H, or O-H bonds, covalently crosslinking the ligand to its protein target.
Figure 1: Photolysis mechanism of 3-methyl-3H-diazirine derivatives. The loss of nitrogen is irreversible, driving the formation of the carbene.
Retrosynthetic Analysis & Strategy
While it is theoretically possible to synthesize this molecule directly from 4-bromo-2-butanone, experience dictates that this route is fraught with low yields due to the reactivity of the alkyl bromide with liquid ammonia.
Recommended Route: The "Hydroxy-First" Strategy.
-
Precursor: Start with 4-hydroxy-2-butanone .
-
Diaziridine Formation: Convert ketone to diaziridine using liquid ammonia and Hydroxylamine-O-sulfonic acid (HOSA).
-
Oxidation: Oxidize diaziridine to diazirine (using Iodine/Et3N).
-
Functionalization: Convert the hydroxyl group to a bromide (Appel Reaction).[1]
This pathway protects the sensitive alkyl halide moiety until the final step, ensuring higher purity and safety.
Detailed Experimental Protocol
Safety & Precautions (Critical)
-
Explosion Hazard: Diazirines are potentially explosive. While aliphatic diazirines are more stable than their counterparts, never heat neat material above 40°C. Use blast shields when working with >1g scales.
-
Liquid Ammonia: Requires a Dewar condenser and -78°C (dry ice/acetone) bath. Perform in a high-efficiency fume hood.
-
Light Sensitivity: From Step 2 onwards, wrap all flasks and columns in aluminum foil.
Step 1: Synthesis of 3-(2-hydroxyethyl)-3-methyldiaziridine
Reagents: 4-hydroxy-2-butanone (1.0 eq), Liquid NH3 (excess), HOSA (1.2 eq).
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a mechanical stirrer. Cool the flask to -78°C.
-
Condensation: Condense anhydrous ammonia gas into the flask (approx. 50 mL per gram of ketone).
-
Addition: Add 4-hydroxy-2-butanone slowly. Stir for 30 minutes.
-
Cyclization: Add Hydroxylamine-O-sulfonic acid (HOSA) portion-wise over 1 hour. Note: The reaction is exothermic; control addition rate to prevent ammonia boil-over.
-
Reflux: Allow the mixture to warm to reflux temperature of NH3 (-33°C) and stir for 4–6 hours.
-
Workup: Allow ammonia to evaporate overnight (into a scrubber). Extract the residue with Methanol/DCM. Filter off ammonium salts.
Step 2: Oxidation to 3-(2-hydroxyethyl)-3-methyl-3H-diazirine
Reagents: Iodine (I2), Triethylamine (Et3N), DCM.
-
Dissolution: Dissolve the crude diaziridine in DCM (0.1 M) and cool to 0°C.
-
Base: Add Et3N (3.0 eq).
-
Oxidation: Add solid Iodine portion-wise until the dark brown color persists.
-
Monitoring: The reaction is fast. Monitor by TLC (stain with phosphomolybdic acid; diazirines are not UV active at 254 nm usually, but the iodine color helps).
-
Quench: Wash with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine (organic layer turns from brown to pale yellow).
-
Purification: Flash chromatography (Silica, Hexane:EtOAc gradient). Product is volatile; do not use high vacuum.
Step 3: Bromination (Appel Reaction)
Reagents: CBr4 (1.1 eq), PPh3 (1.1 eq), DCM.
-
Setup: Dissolve the diazirine alcohol from Step 2 in dry DCM at 0°C under Argon. Protect from light.
-
Initiation: Add PPh3 (Triphenylphosphine) slowly. The solution may turn slightly yellow.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Concentrate carefully (no heat). Add Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Final Purification: Silica gel column (100% Pentane or Pentane/Ether). The product is a volatile oil.
Figure 2: Synthetic workflow utilizing the hydroxy-ketone route to maximize yield and safety.
5.
Sources
Physical and chemical properties of 3-(2-bromoethyl)-3-methyl-3H-diazirine
An In-Depth Technical Guide to 3-(2-bromoethyl)-3-methyl-3H-diazirine: Properties and Applications in Scientific Research
Introduction: A Versatile Tool for Covalent Capture
In the intricate world of molecular and cellular biology, understanding transient interactions between biomolecules is paramount to deciphering complex biological processes and advancing drug discovery. 3-(2-bromoethyl)-3-methyl-3H-diazirine has emerged as a powerful and versatile tool for researchers, functioning as a photo-cross-linking agent that forges covalent bonds to capture these fleeting interactions. Diazirines, as a class of photoreactive compounds, are prized for their small size, stability in biological environments, and efficient activation with long-wave UV light, which minimizes damage to sensitive samples.[1][2]
This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-bromoethyl)-3-methyl-3H-diazirine, its synthesis, and its application in state-of-the-art research methodologies. As a bifunctional reagent, it features a photo-activatable diazirine ring and a reactive bromoethyl handle, offering a dual capacity for covalent labeling and subsequent chemical modification. This unique combination makes it an invaluable asset for scientists engaged in proteomics, chemical biology, and therapeutic development.
Physical and Spectroscopic Properties
The fundamental physical characteristics of 3-(2-bromoethyl)-3-methyl-3H-diazirine are crucial for its proper handling, storage, and application in experimental design. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29205-50-3 | [3][4][5] |
| Molecular Formula | C₄H₇BrN₂ | [4][5] |
| Molecular Weight | 163.02 g/mol | [4][5] |
| Purity | Typically >96% | [5] |
| Appearance | Pale yellow oil | [6] |
| SMILES Code | CC1(CCBr)N=N1 | [4] |
| Storage Conditions | Store in freezer at -20°C, under an inert atmosphere, and protected from light. | [4] |
Proper storage is critical to maintain the compound's integrity. The diazirine ring is sensitive to light and heat, while the overall molecule should be kept in an inert atmosphere to prevent degradation.[4]
Chemical Properties and Reactivity
The utility of 3-(2-bromoethyl)-3-methyl-3H-diazirine stems from its distinct chemical reactivities: the photo-activation of the diazirine ring and the nucleophilic substitution potential of the bromoethyl group.
Photo-activation and Carbene Generation
The core function of the diazirine moiety is to serve as a precursor to a highly reactive carbene intermediate upon photo-activation.[7][8] This process is typically initiated by irradiation with UV light at wavelengths between 330 and 370 nm.[2][9] This range is advantageous as it is less damaging to biological macromolecules compared to shorter UV wavelengths required for other photoreactive groups like aryl azides.[7][10]
Upon absorbing light, the diazirine ring expels a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a carbene.[7][11] This carbene is an exceptionally reactive species that can rapidly insert into a wide array of chemical bonds, including stable C-H, N-H, and O-H bonds in its immediate vicinity.[1][7] An alternative pathway involves isomerization to a transient diazo intermediate, which can also lead to carbene formation or react with nucleophiles.[12][13] The non-specific reactivity of the carbene is a key advantage, as it allows for the labeling of interaction partners without a requirement for specific functional groups on the target molecule.[14]
Reactivity of the Bromoethyl Group
The 2-bromoethyl substituent serves as a versatile chemical handle. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows researchers to conjugate the diazirine photo-cross-linker to other molecules of interest before the photo-activation step. For example, it can be reacted with amines, thiols, or carboxylates to attach:
-
Reporter Tags: Biotin for affinity purification or fluorescent dyes for imaging.
-
Ligands: Small molecules or peptides to direct the probe to a specific protein target.
-
Linkers: Polyethylene glycol (PEG) or other spacers to modulate solubility or distance.
Synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine
The synthesis of this compound is typically achieved from its corresponding alcohol precursor, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol.[15] The conversion of the primary alcohol to the bromide is a standard organic transformation. While specific reagents can vary, a common method involves treatment with a brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 3-(2-bromoethyl)-3-methyl-3H-diazirine.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: Flame, Corrosion, Exclamation Mark | P210: Keep away from heat/sparks/open flames. |
| Signal Word: Danger | P261: Avoid breathing dust/fume/gas/mist/vapors. |
| Hazard Statements: | P280: Wear protective gloves/eye protection. |
| H226: Flammable liquid and vapor | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| H315: Causes skin irritation | P310: Immediately call a POISON CENTER or doctor. |
| H318: Causes serious eye damage | P403+P235: Store in a well-ventilated place. Keep cool. |
| H335: May cause respiratory irritation |
(Safety information is based on supplier data for CAS 29205-50-3 and may vary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.) [3]
Conclusion
3-(2-bromoethyl)-3-methyl-3H-diazirine is a potent and adaptable chemical probe for modern biological research. Its small size minimizes steric hindrance, while its efficient photo-activation at biocompatible wavelengths allows for the covalent capture of biomolecular interactions in complex biological systems. [1][14]The presence of the bromoethyl group further extends its utility, enabling its incorporation into a wide range of custom-designed probes for targeted studies. For researchers in drug development and chemical biology, this reagent provides a robust method for target identification, validation, and the structural investigation of protein complexes, making it an indispensable tool in the scientific arsenal.
References
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- Ambeed. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine.
- Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.
- RSC Publishing. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Published August 5, 2020.
- Tian, Y., Lin, Q. Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA.
- BLD Pharm. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine.
- Royal Society of Chemistry. Electronic Supplementary Information: Species selective diazirine positioning in tag-free photoactive quorum sensing probes. Published 2013.
- reposiTUm. DIAZIRINE-FAD: A STABLE COFACTOR FOR BIOCATALYSTS AND A MOLECULAR PROBE.
- Precise PEG. 3-(2-bromoethyl)-3-methyl-3H-diazirine | 29205-50-3.
- MDPI. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Published August 22, 2017.
- Sigma-Aldrich. SAFETY DATA SHEET. Published September 24, 2025.
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- Tokyo Chemical Industry. SAFETY DATA SHEET. Published September 19, 2025.
- Wikipedia. Diazirine.
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- ResearchGate. Overview of diazirine reactivity and utility in chemical biology.
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- Bera, P. P., Lee, T. J. Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers.
- ChemRxiv. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. Published September 22, 2022.
- ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules.
- PMC. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Published December 19, 2025.
- PMC. New Trends in Diaziridine Formation and Transformation (a Review).
- Dana Bioscience. 3-(2-Bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine 10mg.
- Sigma-Aldrich. 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine.
- Blencowe, A., Hayes, W. Development and application of diazirines in biological and synthetic macromolecular systems. PubMed. Published August 5, 2005.
- Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Published December 8, 2023.
- MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Published February 1, 2023.
- Cayman Chemical. LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, Photoinitiator LAP, CAS Number: 85073-19-4).
- Sigma-Aldrich. 5-Bromobenzofuran 97 23145-07-5.
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An In-depth Technical Guide to Photo-Reactive Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Capturing Molecular Interactions in Time
In the intricate dance of cellular processes, transient and dynamic interactions between biomolecules are fundamental to function. Understanding these interactions—identifying binding partners, mapping interfaces, and elucidating structural rearrangements—is a cornerstone of modern biological research and drug development. Photo-reactive crosslinking has emerged as a powerful technique to "freeze" these fleeting interactions in time, creating stable covalent bonds that allow for their subsequent analysis.[1][2] This is achieved through the use of specialized chemical agents that remain inert until activated by a specific wavelength of light.[1][3] This temporal control is a key advantage, enabling researchers to initiate crosslinking at a precise moment in a biological process, thereby capturing a snapshot of the molecular machinery in action.[1][2]
This guide provides a comprehensive overview of the core principles, chemistries, and applications of photo-reactive crosslinking agents. As a senior application scientist, the goal is not merely to present protocols, but to instill a deep understanding of the underlying mechanisms, empowering you to make informed decisions in your experimental design and data interpretation.
II. The Chemistry of Light Activation: A Tale of Three Moieties
The utility of a photo-reactive crosslinker is defined by its photo-activatable group. While several exist, three classes dominate the landscape of biological research: aryl azides, diazirines, and benzophenones.[3] Each possesses distinct photochemical properties, reactivity profiles, and, consequently, optimal applications.
A. Aryl Azides: The Workhorse of Photocrosslinking
Aryl azides are among the most established and widely used photo-reactive groups.[3] Upon irradiation with UV light (typically 254-280 nm), they undergo photolysis, extruding nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[4] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or rearrangement to a dehydroazepine, which can react with nucleophiles.[5]
-
Mechanism of Action: The primary utility of aryl azides lies in the ability of the generated nitrene to form covalent bonds with nearby molecules.[4][6] However, the reactivity of the singlet nitrene is not entirely non-specific, and it can also undergo intramolecular rearrangements or react with solvent molecules.[5][6] Furthermore, the singlet nitrene can interconvert to a more stable but less reactive triplet state, which can participate in hydrogen abstraction reactions.[6]
-
Causality in Experimental Design: The choice of an aryl azide-based crosslinker is often dictated by its relatively long half-life, which can allow for diffusion and crosslinking to more distant partners. However, this can also lead to a higher degree of non-specific labeling. The requirement for short-wavelength UV light for activation can also be a concern, as it has the potential to cause photodamage to proteins and nucleic acids.[7]
B. Diazirines: Precision and Efficiency
Diazirines represent a newer class of photo-reactive crosslinkers that have gained popularity due to their improved photochemical properties compared to aryl azides.[3] They are activated by long-wave UV light (330-370 nm), which is less damaging to biological samples.[3] Upon photoactivation, diazirines extrude N₂ to generate a highly reactive carbene intermediate.[8][9]
-
Mechanism of Action: The carbene generated from a diazirine is highly reactive and inserts indiscriminately into C-H, N-H, and O-H bonds in its immediate vicinity.[8] This high reactivity and short half-life make diazirines excellent tools for capturing very proximal interactions.[10] Recent studies have also elucidated a two-step mechanism where the diazirine can first isomerize to a more stable diazo intermediate, which then reacts, particularly with polar residues, or is further irradiated to form the carbene.[9][11]
-
Causality in Experimental Design: The use of diazirine-based crosslinkers is advantageous when seeking to map direct and immediate binding interfaces. The less-damaging long-wave UV activation is also a significant benefit.[3] The choice between different diazirine-containing crosslinkers may depend on the desired spacer arm length and the specific reactivity of the carbene generated.
C. Benzophenones: A Different Path to Crosslinking
Benzophenones operate through a distinct photochemical mechanism. Upon excitation with UV light (around 350 nm), the benzophenone moiety is promoted to an excited triplet state.[12] This excited state does not directly insert into bonds but instead abstracts a hydrogen atom from a nearby C-H bond to form a pair of radicals.[13][14] These radicals then recombine to form a stable C-C covalent bond.[13]
-
Mechanism of Action: The hydrogen abstraction mechanism of benzophenones makes them particularly effective for crosslinking to aliphatic amino acid residues.[13] The reaction is highly specific for C-H bonds, and the relatively long lifetime of the excited triplet state can allow for some conformational sampling before crosslinking occurs.
-
Causality in Experimental Design: Benzophenone-based crosslinkers are a good choice when the interaction interface is expected to be rich in aliphatic residues. The longer wavelength of activation is also less damaging to biological samples.[12] However, the requirement for an abstractable hydrogen atom can limit the potential crosslinking sites.
III. The Anatomy of a Crosslinker: Beyond the Photo-Reactive Head
While the photo-reactive group dictates the "when" and "how" of crosslinking, the overall structure of the crosslinker molecule is equally critical for experimental success. Most photo-reactive crosslinkers are heterobifunctional, meaning they possess two different reactive groups connected by a spacer arm.[3][15]
-
The "Anchor" Group: One end of the crosslinker is typically a thermally reactive group that forms a stable covalent bond with the "bait" protein. The most common of these are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (the N-terminus and the side chain of lysine residues) under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[16][17][18] This initial reaction is performed in the dark to prevent premature activation of the photo-reactive group.[3]
-
The Spacer Arm: The spacer arm connects the anchor group and the photo-reactive group. Its length is a critical parameter that defines the "reach" of the crosslinker. Longer spacer arms can capture more distant or transient interactors, while shorter spacer arms provide more precise information about direct binding interfaces. Some spacer arms also incorporate cleavable linkages, such as disulfide bonds, which can be broken with reducing agents like DTT.[19] This feature is invaluable for subsequent analysis, such as mass spectrometry, as it allows for the separation of the crosslinked partners.
-
Solubility and Cell Permeability: The solubility of the crosslinker is a practical consideration. Many NHS-ester-containing crosslinkers are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[17][19] To address this, sulfonated versions of these crosslinkers (e.g., Sulfo-SDA) are available, which are water-soluble and generally cell-impermeable, making them ideal for studying cell-surface interactions.[19][20]
IV. Experimental Design and Workflow: A Self-Validating System
A well-designed photo-crosslinking experiment is a self-validating system, with built-in controls to ensure the specificity and reliability of the results. The following outlines a typical workflow for a "bait-and-prey" experiment to identify protein-protein interactions.
Diagram: Typical Photo-Crosslinking Workflow
Caption: A generalized workflow for identifying protein-protein interactions using a heterobifunctional photo-reactive crosslinker.
Detailed Protocol: A Step-by-Step Guide with Rationale
-
Preparation of the Bait Protein:
-
Action: The purified bait protein is prepared in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[16][17]
-
Causality: The slightly alkaline pH ensures that a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester.[16][18] Amine-containing buffers like Tris would compete with the protein for reaction with the crosslinker and must be avoided.[17]
-
-
Labeling of the Bait Protein (in the dark):
-
Action: The photo-reactive crosslinker, dissolved in an appropriate solvent (e.g., DMSO for non-sulfonated reagents), is added to the bait protein solution at a defined molar excess (typically 10-50 fold).[19][21] The reaction is incubated at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[16][19]
-
Causality: Performing this step in the dark or under subdued light is critical to prevent premature activation of the photo-reactive group.[3] The molar excess of the crosslinker is optimized to achieve a sufficient level of labeling without causing excessive modification that could compromise the protein's function.
-
-
Quenching and Removal of Excess Crosslinker:
-
Action: The labeling reaction is quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[19] Excess, unreacted crosslinker is then removed by dialysis or desalting column chromatography.[19]
-
Causality: Quenching deactivates any remaining NHS esters, preventing unwanted side reactions in the subsequent steps.[19] Removal of the excess crosslinker is essential to avoid non-specific crosslinking of prey proteins that are not bound to the bait.
-
-
Formation of the Bait-Prey Complex:
-
Action: The labeled bait protein is incubated with the source of prey proteins (e.g., cell lysate, purified protein) under conditions that promote their interaction.
-
Causality: This step allows the bait protein to find and bind to its specific interaction partners. The duration and conditions of this incubation will depend on the known or expected kinetics and affinity of the interaction.
-
-
Photo-Activation and Crosslinking:
-
Action: The sample is exposed to UV light of the appropriate wavelength for a defined period.[19] This is typically done on ice to minimize heat-induced artifacts.
-
Causality: The UV light provides the energy to activate the photo-reactive group, leading to the formation of a covalent bond with any molecule in close proximity, thus "capturing" the interaction.[3] The duration of UV exposure should be optimized to maximize crosslinking efficiency while minimizing potential photodamage.
-
-
Analysis of Crosslinked Products:
-
Action: The crosslinked sample is analyzed by SDS-PAGE and Western blotting. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the bait-prey complex. This band can then be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the prey protein(s).[22]
-
Causality: The appearance of a light-dependent, higher molecular weight band that is recognized by an antibody against the bait protein is strong evidence of a specific interaction. Mass spectrometry provides the definitive identification of the unknown binding partner.[7][22]
-
Self-Validating Controls:
-
"No UV" Control: A parallel reaction that is not exposed to UV light should not produce the higher molecular weight crosslinked band. This confirms that the observed crosslinking is indeed light-dependent.
-
"Unlabeled Bait" Control: A reaction with unlabeled bait protein should not produce the crosslinked band, confirming that the crosslinker is necessary for the reaction.
-
"Competition" Control: If a known inhibitor or competitor of the bait-prey interaction is available, its inclusion should reduce or eliminate the formation of the crosslinked product, demonstrating the specificity of the interaction being captured.
V. Data Presentation: A Comparative Overview of Common Photo-Reactive Crosslinkers
| Crosslinker Type | Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Features | Common Applications |
| Aryl Azides | Aryl Azide | 254-280 nm | Nitrene | Established chemistry, longer half-life | General protein-protein and protein-nucleic acid interaction studies |
| Diazirines (e.g., SDA) | Diazirine | 330-370 nm | Carbene | High reactivity, short half-life, less damaging UV | Mapping direct binding interfaces, in vivo crosslinking |
| Benzophenones | Benzophenone | ~350 nm | Excited Triplet State | Specific for C-H bonds, less damaging UV | Probing interactions at aliphatic-rich interfaces |
VI. Advanced Applications and Future Directions
The versatility of photo-reactive crosslinking has led to its application in a wide range of advanced experimental strategies:
-
In Vivo Crosslinking: By metabolically incorporating photo-reactive unnatural amino acids into proteins, it is possible to perform crosslinking experiments within living cells, providing a snapshot of interactions in their native context.[1][3][23]
-
Label Transfer: Label-transfer reagents are a specialized type of photo-reactive crosslinker that includes a detectable tag (e.g., biotin) and a cleavable spacer arm.[3] After crosslinking and cleavage, the tag is transferred from the bait to the prey, allowing for the specific identification of the interacting partner.
-
Quantitative Crosslinking Mass Spectrometry: By combining photo-crosslinking with stable isotope labeling techniques, it is possible to quantify changes in protein interactions under different cellular conditions, providing dynamic information about the interactome.[24][25]
The continued development of new photo-reactive chemistries, including those activated by visible light, and more sophisticated mass spectrometry-based analytical workflows promises to further expand the power and utility of this indispensable technique.[26][27]
VII. Conclusion
Photo-reactive crosslinking agents are invaluable tools for the modern life scientist. By providing a means to covalently capture transient biomolecular interactions with temporal control, they offer a window into the dynamic molecular events that underpin cellular function. A thorough understanding of the underlying chemistry of different photo-reactive groups, combined with a rationally designed, self-validating experimental workflow, is the key to unlocking the full potential of this powerful technology and generating high-confidence data to drive research and discovery forward.
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Methodological & Application
Application Notes and Protocols for Utilizing 3-(2-bromoethyl)-3-methyl-3H-diazirine in Protein-Protein Interaction Studies
Introduction: Capturing Transient Interactions with Light
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying these interactions is a cornerstone of modern drug development. While many stable protein complexes can be analyzed using traditional methods like co-immunoprecipitation, the transient and dynamic nature of many crucial interactions presents a significant challenge. Photo-affinity labeling (PAL) has emerged as a powerful technique to overcome this hurdle by "freezing" these fleeting interactions in time through the formation of covalent bonds.[1][2]
At the heart of this technique are photo-reactive crosslinking reagents. Among these, diazirines are particularly advantageous due to their small size, which minimizes perturbation of the biological system, and their ability to be activated by long-wave UV light (around 350 nm), reducing potential damage to proteins and cells.[3][4] Upon photoactivation, diazirines extrude nitrogen gas to generate highly reactive carbene intermediates that can insert into neighboring C-H, N-H, and O-H bonds non-specifically, thereby covalently capturing nearby interacting molecules.[3][5][6]
This guide provides a comprehensive overview and detailed protocols for the application of 3-(2-bromoethyl)-3-methyl-3H-diazirine , a heterobifunctional crosslinker, for the study of protein-protein interactions.
The Reagent: 3-(2-bromoethyl)-3-methyl-3H-diazirine
3-(2-bromoethyl)-3-methyl-3H-diazirine is a versatile tool for PPI studies. Its structure incorporates two key functionalities:
-
A photo-activatable diazirine moiety : This three-membered ring is stable in the dark but, upon irradiation with UV light (~350-360 nm), generates a highly reactive carbene intermediate.[3][4]
-
A bromoethyl functional group : This serves as a reactive handle for the initial covalent attachment of the crosslinker to a "bait" protein of interest, typically targeting nucleophilic amino acid side chains like cysteine.
Mechanism of Action
The utility of this reagent is based on a two-step process. First, the bromoethyl group is used to conjugate the diazirine to a purified protein of interest (the "bait"). This bait protein, now carrying the photo-reactive warhead, is then introduced into a system containing its potential binding partners ("prey"). Upon UV irradiation, the diazirine ring is activated, leading to the capture of any protein in close proximity.
Recent research has revealed a nuanced photo-reaction mechanism for alkyl diazirines.[7][8] Upon irradiation, the diazirine can form a linear diazo isomer.[5][9] Both the diazirine and the diazo intermediate can proceed to form the highly reactive carbene. The diazo intermediate itself shows a preference for reacting with polar amino acid residues such as aspartic acid, glutamic acid, and tyrosine.[7][8][9] By carefully modulating the irradiation time and power, it is possible to influence the reactive species generated and thus the labeling pattern.[7][8][9]
Caption: Photoactivation of 3-(2-bromoethyl)-3-methyl-3H-diazirine.
Experimental Design and Workflow
A successful photo-crosslinking experiment requires careful planning. The general workflow involves several key stages, from initial conjugation to final analysis.
Caption: General experimental workflow for PPI studies.
Key Considerations:
-
Bait Protein Purity: The bait protein should be highly pure to ensure specific conjugation of the crosslinker.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) during the conjugation step, as they can react with the bromoethyl group. Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.
-
UV Irradiation: The optimal UV dose (a function of intensity and time) must be determined empirically. Too little UV will result in low crosslinking efficiency, while too much can cause protein damage. A UV lamp with an emission maximum around 365 nm is ideal.[10]
-
Controls are Crucial:
-
No UV control: A sample that is not exposed to UV light is essential to distinguish between specific photo-crosslinking and non-specific aggregation.
-
No crosslinker control: A sample without the diazirine reagent helps identify proteins that might non-specifically co-purify with the bait.
-
Detailed Protocols
Protocol 1: Conjugation of 3-(2-bromoethyl)-3-methyl-3H-diazirine to a Bait Protein
This protocol describes the labeling of a bait protein containing accessible cysteine residues.
Materials:
-
Purified bait protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
3-(2-bromoethyl)-3-methyl-3H-diazirine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Prepare Reagent Stock: Dissolve 3-(2-bromoethyl)-3-methyl-3H-diazirine in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Note: Prepare this solution fresh before each use.
-
Reaction Setup: In a microcentrifuge tube, combine the bait protein with the diazirine stock solution. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point.
-
Rationale: A molar excess ensures efficient labeling. The optimal ratio should be determined empirically to achieve sufficient labeling without causing protein precipitation or loss of function.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Rationale: The bromoethyl group reacts with nucleophilic side chains. Cysteine thiols are particularly reactive. The reaction is performed in the dark to prevent premature activation of the diazirine.[3]
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of ~10 mM.
-
Removal of Excess Reagent: Remove unconjugated crosslinker using a desalting column according to the manufacturer's instructions. This step is critical to prevent the free crosslinker from reacting with prey proteins in subsequent steps.
-
Verification (Optional but Recommended): Confirm successful conjugation using MALDI-TOF mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the attached reagent (163.02 Da, minus HBr) will indicate successful labeling.
Protocol 2: In Vitro Photo-Crosslinking
This protocol is for studying the interaction between the labeled bait protein and a purified prey protein.
Materials:
-
Diazirine-labeled bait protein (from Protocol 1).
-
Purified prey protein.
-
Interaction buffer (a buffer known to support the interaction, e.g., PBS or HEPES with appropriate salt concentrations).
-
UV lamp (365 nm).
-
Quartz or UV-transparent microplate or cuvette.
Procedure:
-
Binding Reaction: Mix the diazirine-labeled bait protein with the prey protein in the interaction buffer. The molar ratio will depend on the binding affinity of the interaction. A 1:1 or 1:2 (bait:prey) ratio is a common starting point.
-
Incubation: Incubate the mixture for 30-60 minutes at the optimal temperature for the interaction (e.g., 4°C, room temperature, or 37°C) to allow the protein complex to form.
-
Photo-Irradiation: Place the sample in a UV-transparent vessel on ice (to dissipate heat) and irradiate with a 365 nm UV lamp. Start with an irradiation time of 5-15 minutes.[10]
-
Rationale: The UV light activates the diazirine, generating the reactive carbene which will form a covalent bond with any molecule in its immediate vicinity, including the interacting prey protein.
-
-
Analysis: Analyze the reaction products by SDS-PAGE. A new, higher molecular weight band corresponding to the bait-prey complex should be visible. This can be confirmed by Western blotting using antibodies against both the bait and prey proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
Following successful crosslinking, the identification of the crosslinked peptides by mass spectrometry provides high-resolution information about the interaction interface.
Materials:
-
Crosslinked protein sample (from Protocol 2).
-
SDS-PAGE equipment and reagents.
-
In-gel digestion kit or reagents (Trypsin, DTT, Iodoacetamide, etc.).
-
LC-MS/MS system.
Procedure:
-
Gel Electrophoresis: Separate the crosslinked sample on an SDS-PAGE gel.
-
Band Excision: Excise the high molecular weight band corresponding to the crosslinked complex. Also, excise the monomeric bait and prey bands as controls.
-
In-Gel Digestion: Perform a standard in-gel digestion protocol: a. Destain the gel piece. b. Reduce disulfide bonds with DTT. c. Alkylate cysteine residues with iodoacetamide. d. Digest the proteins with trypsin overnight.
-
Peptide Extraction: Extract the peptides from the gel piece using acetonitrile and formic acid solutions.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. It is crucial to use an appropriate fragmentation method. While CID is common, Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD) can provide more comprehensive fragmentation of crosslinked peptides.[11][12]
-
Data Analysis: Use specialized software (e.g., pLink2, MeroX, or MaxLynx) to identify the crosslinked peptide pairs from the complex MS/MS data.[13] This software is designed to search for spectra containing fragments from two different peptide chains linked by the mass of the crosslinker.
Data Interpretation and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no crosslinking efficiency | Insufficient UV irradiation | Optimize UV exposure time and intensity. Ensure the sample vessel is UV-transparent. |
| Inefficient bait protein labeling | Verify labeling by mass spectrometry (Protocol 1). Increase the molar excess of the diazirine reagent during conjugation. | |
| Weak or no protein interaction | Confirm the interaction using an orthogonal method (e.g., pull-down assay). Optimize buffer conditions (pH, salt). | |
| High background / non-specific crosslinking | Excess free crosslinker | Ensure complete removal of unconjugated reagent after the labeling step (Protocol 1, Step 5). |
| Protein aggregation | Perform crosslinking at a lower protein concentration. Include non-ionic detergents (e.g., Tween-20) in the interaction buffer. Centrifuge the sample before UV irradiation. | |
| Bait protein precipitates during labeling | High concentration of organic solvent | Keep the final concentration of DMF/DMSO below 5-10% (v/v). |
| Reagent concentration too high | Reduce the molar excess of the diazirine reagent. | |
| Difficulty identifying crosslinked peptides | Low abundance of crosslinked species | Enrich for the crosslinked complex by affinity purification before SDS-PAGE. |
| Inappropriate MS fragmentation | Use a combination of fragmentation methods (e.g., HCD and ETD) to improve sequence coverage of the crosslinked peptides.[11][12] |
Conclusion
3-(2-bromoethyl)-3-methyl-3H-diazirine is a powerful tool for covalently capturing protein-protein interactions. By combining a targetable conjugation moiety with a photo-activatable crosslinking group, it enables researchers to stabilize transient complexes for detailed characterization. The protocols and guidelines presented here provide a robust framework for the successful application of this reagent, from initial experimental design to the final identification of interaction sites by mass spectrometry. Careful optimization and the use of appropriate controls are paramount to generating reliable and insightful data.
References
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- ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. (a).... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhpnK9wx5UKPc-po7uRUA5SbDTnCERUQ8s03zez7pePe3XqOFVGQhwcK0-cnRoZINRoL28c_aE5Odw2MsJCzikSOi32B-auicoGxMch4Qo39jgCJO0sjbt091p40sTlsp5lnwj6yCXWtvCbA8p5jJB1rUc4fqEct4kaxi9L_wkCuWs1taGaHLqWP07wBrqlAXu613Dqde6XXSLxwrlo8qDgiICOxisAGxK36r7VYjLrmhNnr8IIIdM6RL6oPp1Ru2a
- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2pSLo9GP0762WulKm3Mbxha9WvX2siF-vmnt8WhUvCCztqPh40ZibasJ7yv8SEQMVLqh7aqY--TeEzcWfSMU188G6Gz31CqGEdmhyfD-hjI93bnUkdRhQd-IliGDKfoUYIvGR95eRDxVmvC2PtpKHoFc=
- Athabasca University. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbuK0s2fJ4389bLp1Ayt6N51fwsLn5H3LfmY0oM0Ug-TCfGnl7phrwuAyFZD1qwhrAyabDl3yue7qKavgsIwHT9fNDG1-oS6vfCuN9Vx72WO-Xz_LF1yAn2mqe5-uUXmYQRY-gZG7wdDOyTYc6WgN3_RR75W0XFAXdVfY30MOrlqf-gC_DPZtr2kkOnfuEnoecwF1nwmkPYvQYC--QAVYVYPS4bDNn3o3xw0kXdhh7PR0Y0gy8jXfg8I8P9PRVKkY=
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- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Experimental setup for UV irradiation of diazirine compounds
Application Note & Protocol
Topic: Experimental Setup for UV Irradiation of Diazirine Compounds for Photoaffinity Labeling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diazirine-based photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing molecular interactions, particularly between small molecules and their protein targets.[1][2] This method relies on the light-induced activation of a diazirine moiety, which generates a highly reactive carbene that covalently crosslinks to interacting biomolecules.[3][4][5] This application note provides a comprehensive guide to the principles, experimental setup, and detailed protocols for the UV irradiation of diazirine compounds. It is designed to equip researchers with the technical knowledge and practical insights required to design and execute successful PAL experiments, from selecting the appropriate equipment to troubleshooting common issues.
The Principle of Diazirine Photochemistry
The utility of diazirines in PAL stems from their unique photochemical properties. Though stable in the dark, diazirines are efficiently activated by low-energy UV-A light (typically 350-370 nm), a wavelength range that minimizes damage to biological samples like proteins and nucleic acids.[3][6][7]
Upon UV irradiation, the diazirine ring undergoes photolysis, extruding molecular nitrogen (N₂) to generate a short-lived, highly reactive singlet carbene intermediate.[4][5] This carbene can then rapidly and indiscriminately insert into nearby chemical bonds (e.g., C-H, N-H, O-H) within its immediate vicinity, creating a stable, covalent crosslink between the probe molecule and its binding partner.[4][8]
An important consideration is the potential for a side reaction where the excited diazirine isomerizes into a more stable, linear diazo compound.[4][8] While this diazo isomer can also be photoactivated to form a carbene, it requires higher energy UV light (<315 nm) not typically emitted by standard PAL lamps.[8] However, the diazo intermediate itself can exhibit preferential reactivity, particularly towards acidic amino acid residues, which can complicate the interpretation of labeling results.[9] Therefore, experimental conditions are optimized to favor the direct carbene pathway.
Caption: General workflow for a photoaffinity labeling experiment.
4.1. Materials
-
Diazirine-containing probe
-
Target protein in a suitable buffer (e.g., PBS, Tris, HEPES)
-
Unmodified parent compound (for competition control)
-
UV-transparent reaction vessel (e.g., quartz cuvette, 96-well plate)
-
UV light source (365 nm)
-
Ice bucket or cold plate
4.2. Step-by-Step Procedure
-
Prepare Samples: In separate UV-transparent tubes or wells on ice, prepare your reaction mixtures. For a 50 µL final volume:
-
Test Sample: Add target protein (e.g., to 1 µM final concentration) and diazirine probe (e.g., to 5 µM final concentration).
-
No UV Control: Prepare identically to the test sample. Keep protected from light (e.g., with aluminum foil). [6] * Competition Control: First, add the unmodified parent compound (e.g., to 250 µM final concentration) to the target protein. Incubate for 15 minutes on ice. Then, add the diazirine probe (to 5 µM final concentration).
-
-
Incubate: Incubate all samples in the dark (e.g., on ice) for 30 minutes to allow for binding.
-
UV Irradiation:
-
Place the reaction plate or tubes on a pre-chilled surface (e.g., a cold block or in an ice bath).
-
Position the UV lamp at a fixed, optimized distance above the open samples. For example, use a 15W lamp at a distance of 3-5 cm. [10] * Irradiate the samples for a predetermined time, typically ranging from 1 to 60 minutes. [8]A common starting point is 15-20 minutes. [11]Remember to keep the "-UV" control covered.
-
-
Post-Irradiation:
-
After irradiation, the reaction is complete. The carbene is extremely short-lived, so no formal quenching step is usually required.
-
Samples are now ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning (if the probe has a reporter tag), click chemistry for biotinylation, and/or mass spectrometry for binding site identification. [6][12][13]
-
Optimization and Troubleshooting
Optimizing irradiation conditions and troubleshooting poor results are key to successful PAL.
| Parameter | Typical Range | Rationale & Optimization Notes |
| UV Wavelength | 350 - 370 nm | This range maximizes diazirine activation while minimizing protein/cell damage. Verify lamp output with a UV meter if possible. [3][7][10] |
| Irradiation Time | 1 - 60 min | Dependent on light intensity and probe quantum yield. [8]Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 min) to find the optimal time that maximizes specific labeling without causing sample degradation. |
| Light Intensity | Varies (e.g., 1-10 mW/cm²) | Higher intensity allows for shorter irradiation times. [6]Ensure the light field is uniform across all samples. Distance is a critical factor; intensity decreases with the square of the distance. [10] |
| Probe Concentration | 1-10x Kd | Use the lowest possible concentration that gives a robust signal to minimize non-specific labeling. High concentrations can lead to off-target effects. |
Common Problems & Solutions
-
Low Labeling Efficiency:
-
Cause: Insufficient UV exposure.
-
Solution: Increase irradiation time or decrease the distance to the lamp. [14]Verify the lamp is functioning correctly and emitting at the proper wavelength.
-
Cause: Hydrolysis/instability of the probe.
-
Solution: Prepare stock solutions of the probe fresh and store protected from light. [14]* High Background/Non-Specific Labeling:
-
Cause: Probe concentration is too high.
-
Solution: Titrate the probe concentration downwards. Ensure the competition control is effective.
-
Cause: Over-irradiation leading to sample damage and aggregation.
-
Solution: Reduce the irradiation time or light intensity. Ensure adequate cooling during the procedure.
-
-
Protein Precipitation:
-
Cause: Over-crosslinking or UV-induced damage changes protein solubility.
-
Solution: Reduce the molar excess of the probe or shorten the irradiation time. [14]Ensure the buffer conditions are optimal for protein stability.
-
Safety Precautions
Working with UV radiation and chemical compounds requires strict adherence to safety protocols.
-
UV Radiation: UV light can cause severe burns to the skin and eyes in seconds. [15] * Enclosure: Whenever possible, conduct irradiations within a light-tight cabinet or enclosure. [16][17] * Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and a UV-blocking polycarbonate face shield that is ANSI Z87.1 certified. [15][16][18][19]Standard prescription glasses are not sufficient.
-
Ozone Production: High-intensity UV sources with wavelengths below 250 nm can generate ozone. While 365 nm lamps are less of a concern, ensure adequate ventilation, especially for prolonged use in enclosed spaces. [16][19]
References
-
Safe operation of UV light sources in laboratories. University of St Andrews. Available at: [Link]
-
Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... ResearchGate. Available at: [Link]
-
UV. University of Kentucky Research Safety. Available at: [Link]
-
Safety Considerations for Ultraviolet Radiation in the Laboratory. (2014). AZoM. Available at: [Link]
-
Ultraviolet Light Safety Awareness. Florida Atlantic University. Available at: [Link]
-
Ultraviolet (UV) Light. University of Nevada, Reno Health, Safety & Risk Management. Available at: [Link]
-
Reactive intermediates for interactome mapping. (2021). Chemical Society Reviews. Available at: [Link]
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Available at: [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). Journal of Visualized Experiments. Available at: [Link]
-
Photoaffinity Labelling. Domainex. Available at: [Link]
-
General schematic of a diazirine‐based PAL experiment. Depending on the... ResearchGate. Available at: [Link]
-
Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan. CORE. Available at: [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. Available at: [Link]
-
Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling. (2024). Chemistry Letters. Available at: [Link]
-
Diazirine based photoaffinity labeling. (2012). PubMed. Available at: [Link]
-
Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. (2025). National Institutes of Health. Available at: [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). RSC Publishing. Available at: [Link]
-
Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Available at: [Link]
-
Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Macmillan Group - Princeton University. Available at: [Link]
-
Rescuing error control in crosslinking mass spectrometry. (2024). National Institutes of Health. Available at: [Link]
-
PCR Troubleshooting. Bio-Rad. Available at: [Link]
-
Troubleshooting Errors and Faults in Photomicrography. Evident Scientific. Available at: [Link]
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- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
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- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
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- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. azom.com [azom.com]
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- 19. Radiation Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Synthesis of custom probes from 3-(2-bromoethyl)-3-methyl-3H-diazirine
An In-Depth Guide to the Synthesis and Application of Custom Photoaffinity Probes from 3-(2-bromoethyl)-3-methyl-3H-diazirine
Authored by a Senior Application Scientist
Introduction: Illuminating Biological Interactions with Precision
In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique for covalently capturing these often transient and low-affinity interactions within a complex native environment.[1][2] By incorporating a photoreactive moiety into a ligand of interest, researchers can initiate a covalent crosslink to the target protein upon UV irradiation, enabling subsequent identification and characterization.
Among the arsenal of photoreactive groups, diazirines have distinguished themselves as the gold standard.[1][3] Their diminutive size minimizes steric perturbation of the parent ligand, and upon photoactivation with long-wave UV light (typically 350-365 nm), they efficiently generate highly reactive carbene intermediates.[4][5] These carbenes can insert into a wide range of C-H and X-H bonds in their immediate vicinity, providing a "snapshot" of the binding event.
This guide focuses on a particularly versatile and accessible building block for custom probe synthesis: 3-(2-bromoethyl)-3-methyl-3H-diazirine . This reagent uniquely combines the photo-crosslinking capability of the aliphatic diazirine with a highly tractable bromoethyl functional handle. The primary alkyl bromide serves as a potent electrophile, readily undergoing nucleophilic substitution with a diverse array of functional groups present on ligands, peptides, or other molecules of interest. This allows for the straightforward, modular synthesis of bespoke photoaffinity probes tailored to specific biological questions.
This document provides a comprehensive overview, from the core chemical principles to detailed, field-tested protocols for synthesis, characterization, and application.
Part 1: Core Principles and Mechanistic Insights
A deep understanding of the underlying chemistry is critical for successful probe design and troubleshooting. The utility of 3-(2-bromoethyl)-3-methyl-3H-diazirine hinges on the distinct reactivity of its two key functional components.
The Diazirine Photoreactive Group
The 3-methyl-3H-diazirine ring is a strained, three-membered ring containing a nitrogen-nitrogen double bond. While relatively stable in the dark, it undergoes irreversible decomposition upon irradiation with UV light.
-
Photoactivation: Absorption of a photon (λ ≈ 350-365 nm) excites the diazirine, leading to the extrusion of nitrogen gas (N₂), a thermodynamically highly favorable process.
-
Carbene Generation: This extrusion generates a highly reactive and short-lived carbene intermediate.
-
Covalent Crosslinking: The carbene rapidly and indiscriminately inserts into nearby chemical bonds, primarily C-H and O-H bonds of amino acid residues within the ligand's binding pocket, forming a stable, covalent adduct.[5]
Caption: Photoactivation of the diazirine moiety to form a reactive carbene.
The Bromoethyl Electrophilic Handle
The 2-bromoethyl group is the key to customization. It acts as a robust electrophile, making it an ideal partner for SN2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles present on a researcher's ligand of interest can displace the bromide ion, forming a stable covalent bond.
Common nucleophiles for this reaction include:
-
Amines (Primary and Secondary): Forming secondary or tertiary amine linkages.
-
Thiols (Cysteines): Forming stable thioether linkages.
-
Alcohols/Phenols (Serine, Threonine, Tyrosine): Forming ether linkages.
-
Carboxylates (Aspartate, Glutamate, C-terminus): Forming ester linkages.
This versatility allows for the conjugation of the diazirine warhead to a vast range of molecules.
Caption: General reaction scheme for custom probe synthesis.
Part 2: Synthesis and Characterization Protocols
This section provides detailed, step-by-step protocols for the synthesis and validation of custom probes.
Critical Safety Considerations
While aliphatic diazirines are generally more stable than their aryl counterparts, they are energetic molecules and must be handled with care.
-
Thermal Stability: Avoid excessive heat. While many reactions can be performed at elevated temperatures, it is crucial to monitor them carefully. Do not distill diazirine-containing compounds to dryness.[6]
-
Light Sensitivity: Store the reagent and all synthesized probes protected from light (e.g., in amber vials or wrapped in aluminum foil) and refrigerated to prevent gradual degradation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all reactions in a well-ventilated chemical fume hood.[8]
-
Toxicity: While a representative bis-diazirine was found to be non-mutagenic and a non-irritant in several in vitro assays, comprehensive toxicity data for all diazirine compounds is not available.[6][9][10] Treat all new compounds as potentially hazardous.
General Protocol: Conjugation with an Amine-Containing Ligand
This protocol describes the most common application: coupling the diazirine reagent to a primary or secondary amine on a ligand of interest. The reaction forms a stable amine linkage.
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| 3-(2-bromoethyl)-3-methyl-3H-diazirine | Photoreactive building block |
| Amine-containing ligand of interest | The targeting moiety |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base to scavenge HBr |
| Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Saturated aq. NaCl (Brine) | Aqueous wash |
| Anhydrous Sodium or Magnesium Sulfate | Drying agent |
| Silica gel | Stationary phase for column chromatography |
| Hexanes, Ethyl Acetate, Dichloromethane, Methanol | Mobile phase for column chromatography |
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve your amine-containing ligand (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution. This base is crucial for neutralizing the hydrobromic acid (HBr) byproduct of the reaction, which could otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reagent Addition: Add 3-(2-bromoethyl)-3-methyl-3H-diazirine (1.2-1.5 equivalents) to the reaction mixture. Using a slight excess of the diazirine reagent helps drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ligand is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with a larger volume of ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and then brine to remove the DMF and excess base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Avoid heating above 30-35 °C during concentration.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the pure photoaffinity probe.
Protocol Variations for Other Nucleophiles
-
For Thiol-Containing Ligands: The protocol is very similar. Thiols are excellent nucleophiles. The reaction can often be run at room temperature with DIPEA or another non-nucleophilic base.
-
For Carboxylate-Containing Ligands: To form an ester, the carboxylate must be deprotonated. Use a stronger base like cesium carbonate (Cs₂CO₃) in a solvent like DMF. The reaction may require gentle heating to proceed efficiently.
Table 2: Example Reaction Parameters
| Nucleophile | Base | Solvent | Temperature | Typical Time |
| Primary Amine | DIPEA | DMF | 25-50 °C | 4-24 h |
| Thiol | DIPEA | ACN/DMF | 25 °C | 2-8 h |
| Carboxylate | Cesium Carbonate | DMF | 50-60 °C | 12-48 h |
Characterization of the Final Probe
Validating the structure and purity of your synthesized probe is a non-negotiable step for data integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the disappearance of the triplet signal corresponding to the -CH₂-Br protons (typically around 3.5-3.7 ppm) and the appearance of new signals corresponding to the now-linked -CH₂-Nu group. The characteristic singlet for the diazirine's methyl group (around 1.1 ppm) and the triplet for its adjacent methylene group (around 1.8 ppm) should remain.
-
¹³C NMR: Look for the diazirine carbon signal (typically around 24-28 ppm) and confirm the shifts in the ethyl bridge carbons.
-
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement of the final product to confirm its elemental composition. This is the most definitive method for confirming a successful conjugation.[7][11]
-
High-Performance Liquid Chromatography (HPLC): Use analytical HPLC to assess the purity of the final probe, which should ideally be >95% for use in biological experiments.[7]
Part 3: Application Protocol for Photoaffinity Labeling
This protocol provides a general workflow for using your custom-synthesized probe to label target proteins in a complex biological sample, such as a cell lysate.
Caption: A standard workflow for a photoaffinity labeling experiment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare your biological sample (e.g., cell lysate, tissue homogenate, or purified protein) in a suitable buffer. Ensure the buffer does not contain components that are highly nucleophilic or absorb strongly at 365 nm.
-
Incubation: Add the photoaffinity probe to the sample at a predetermined concentration (typically in the low micromolar to nanomolar range). Incubate for a period sufficient to allow binding to the target (e.g., 30-60 minutes) at 4 °C or room temperature. Crucially, perform this step in the dark to prevent premature photoactivation.
-
UV Irradiation: Place the sample in a suitable container (e.g., a microfuge tube or a well on a culture plate) and place it on ice to dissipate heat. Irradiate from above with a long-wave UV lamp (350-365 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Downstream Analysis: Following irradiation, the covalently labeled proteins can be analyzed.
-
Direct Analysis: If the probe contains a reporter tag like a fluorophore, the sample can be resolved by SDS-PAGE and visualized directly using an in-gel fluorescence scanner.
-
Click Chemistry: If the probe contains a bioorthogonal handle (e.g., a terminal alkyne), a reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) can be attached via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[12]
-
Enrichment and Identification: Biotin-tagged proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification of the target protein and binding site by mass spectrometry.
-
Part 4: Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Synthesis Yield | 1. Inactive nucleophile (e.g., protonated amine).2. Insufficient reaction time/temperature.3. Degradation of diazirine reagent. | 1. Ensure sufficient base (2-3 eq.) is used.2. Increase reaction time or temperature moderately.3. Use fresh reagent; store properly away from light and heat. |
| No Cross-linking Signal | 1. Probe does not bind the target.2. Insufficient UV irradiation.3. Probe degradation. | 1. Validate ligand-target binding with an orthogonal assay.2. Increase irradiation time or use a more powerful UV source.3. Synthesize fresh probe; check for degradation by NMR/LC-MS. |
| High Background/Non-specific Labeling | 1. Probe concentration is too high.2. Excessive UV irradiation time.3. Hydrophobic probe causing aggregation. | 1. Titrate probe concentration to find the optimal signal-to-noise ratio.2. Optimize (reduce) irradiation time.3. Include a non-ionic detergent (e.g., 0.1% Tween-20) in the buffer. |
References
-
Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research. [Link]
-
Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Portal de la Recerca de Catalunya. [Link]
-
Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar. [Link]
-
Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Characterization of Diazirine Alkyne. Amanote Research. [Link]
-
Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. ResearchGate. [Link]
-
Labeling preferences of diazirines with protein biomolecules. Nature Chemical Biology. [Link]
-
(PDF) Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. ResearchGate. [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. International Journal of Toxicology. [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv. [Link]
-
Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology. [Link]
-
Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PubMed. [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ResearchGate. [Link]
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Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. ResearchGate. [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]
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Troubleshooting & Optimization
Technical Support Center: Quenching of Carbene Intermediates by Aqueous Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbene intermediates. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with the quenching of carbenes by aqueous solvents. Our goal is to move beyond simple protocols and explain the underlying causality of experimental choices, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: Why are my carbene-mediated reactions failing or showing low yields in the presence of trace amounts of water?
A1: This is a common and critical issue rooted in the fundamental reactivity of carbenes. Carbenes are highly reactive, electron-deficient species.[1][2] Singlet carbenes, which are often involved in synthetic transformations, possess both a vacant p-orbital and a lone pair of electrons, making them susceptible to attack by nucleophiles.[3][4]
Water, even in trace amounts, acts as a potent quencher through several mechanisms:
-
Direct O-H Insertion: The carbene can directly insert into the O-H bond of water.[5][6] This is a very fast and often diffusion-controlled process.[7]
-
Ylide Formation: The oxygen atom of water can act as a nucleophile, attacking the electrophilic carbene carbon to form a transient ylide intermediate. This intermediate then rapidly rearranges to give the insertion product.[6]
-
Protonation: In protic solvents like water, carbenes can be protonated to form carbenium ions, which then undergo further reactions, leading to undesired byproducts.[3][8]
The presence of water provides a low-energy pathway for the carbene to be consumed, thus outcompeting your desired reaction pathway and leading to diminished yields. It is crucial to work under strictly anhydrous conditions unless the reaction is specifically designed to be performed in an aqueous medium.[9]
Q2: I've heard that some carbene reactions can be performed in water. How is this possible?
A2: While seemingly contradictory to the previous point, performing carbene chemistry in aqueous media is a growing field, driven by the principles of green chemistry.[1][10] Success in this area hinges on several key strategies:
-
Stabilization of the Carbene: The most common approach involves the use of N-heterocyclic carbenes (NHCs).[11][12][13] The nitrogen atoms adjacent to the carbene center donate electron density, which reduces the electrophilicity of the carbene carbon and increases its stability.[4] This electronic stabilization makes the NHC less susceptible to quenching by water.
-
Steric Shielding: Bulky substituents on the carbene or its precursor can create a "protective pocket" around the reactive center, sterically hindering the approach of water molecules.[1][2][14][15] A recent breakthrough involved the synthesis of a "super-shielded" carbene that is stable in liquid water.[14][15]
-
Metal-Carbenoid Formation: In many catalytic reactions, the "carbene" is not free but exists as a metal-carbene complex, or carbenoid.[16][17] The metal center modulates the reactivity of the carbene, and in some cases, can allow for selective reactions even in the presence of water.[18] Water-soluble ligands on the metal complex can further facilitate these reactions in aqueous media.[12][19][20]
It is important to note that even with these strategies, the reaction conditions must be carefully optimized to favor the desired transformation over quenching.
Troubleshooting Guides
Problem 1: My reaction is producing a complex mixture of byproducts, and I suspect water contamination.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored under an inert atmosphere (e.g., nitrogen or argon) and handled with proper techniques (e.g., syringes, cannulas).
-
Reagent Purity: Ensure all starting materials are rigorously dried. Hygroscopic reagents should be handled in a glovebox.
-
Glassware: Oven-dry all glassware and cool it under an inert atmosphere before use.
-
-
Analytical Confirmation of Quenching:
-
Mass Spectrometry (MS): Look for masses corresponding to the expected alcohol product from the O-H insertion of the carbene into water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The alcohol product will have a characteristic O-H proton signal. Deuterium labeling studies (using D₂O) can also be employed to track the incorporation of deuterium into the product.
-
-
Implement Scavengers:
-
If complete removal of water is challenging, consider adding a scavenger that reacts with water but is inert to your desired reaction. Molecular sieves are a common choice, but ensure they are properly activated.
-
Problem 2: I am attempting a reaction with an N-heterocyclic carbene (NHC) in an aqueous buffer, but the catalytic activity is low.
Troubleshooting Steps:
-
Consider the pKa of the Azolium Salt Precursor:
-
NHCs are typically generated in situ by deprotonating their corresponding azolium salt precursors. The pKa of this precursor is a critical parameter.[2][11] If the pH of your aqueous buffer is significantly lower than the pKa of the azolium salt, the equilibrium will favor the protonated, inactive form, leading to a low concentration of the active NHC.
-
Solution: Adjust the pH of your buffer to be at or above the pKa of the azolium salt to ensure a sufficient concentration of the free carbene. Be mindful that excessively high pH can lead to other side reactions.
-
-
Evaluate Solvent Polarity Effects:
-
The polarity of the solvent can influence the reaction pathway.[21][22] In some cases, polar protic solvents like water can favor undesired oxidation pathways over the desired reaction.[21][22]
-
Solution: If possible, experiment with mixed aqueous/organic solvent systems to tune the polarity of the reaction medium.
-
-
Assess Catalyst Solubility and Stability:
-
Ensure that your NHC precursor or the resulting metal-NHC complex is sufficiently soluble in the aqueous medium.[12] Poor solubility can lead to low effective catalyst concentration.
-
Some NHCs or their metal complexes may degrade over time in aqueous solutions. Monitor the reaction progress over time to assess catalyst stability.
-
Experimental Protocols & Methodologies
Protocol 1: Rigorous Drying of Solvents and Reagents
This protocol is essential for minimizing water contamination in carbene reactions.
Materials:
-
Solvent to be dried (e.g., THF, toluene, dichloromethane)
-
Appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for dichloromethane)
-
Distillation apparatus
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Pre-dry the solvent: If the solvent has significant water content, pre-dry it with a less reactive drying agent (e.g., anhydrous magnesium sulfate).
-
Set up the distillation apparatus: Assemble the distillation apparatus and flame-dry it under vacuum or oven-dry it and assemble it hot under a stream of inert gas.
-
Add the drying agent: Add the appropriate drying agent to the distillation flask. For the sodium/benzophenone still, the development of a deep blue or purple color indicates anhydrous conditions.
-
Reflux and distill: Reflux the solvent over the drying agent for several hours, then distill it directly into a storage flask under an inert atmosphere.
-
Storage: Store the anhydrous solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
For solid reagents: Dry solid reagents in a vacuum oven at an appropriate temperature or by azeotropic distillation with a suitable solvent.
Visualizing Carbene Quenching Pathways
The following diagrams illustrate the key mechanistic pathways involved in the quenching of carbene intermediates by water.
Caption: Mechanisms of carbene quenching by water.
Quantitative Data Summary
The stability of a carbene in an aqueous environment is intimately linked to the pKa of its conjugate acid (the corresponding azolium salt for NHCs). A higher pKa indicates a more stable carbene.
| Imidazolium Cation | pKa in Water | Reference |
| Imidazolium | 23.8 | [11] |
| 1,3-Dimethylimidazolium | 23.0 | [11] |
| 1,3-Dimethylbenzimidazolium | 21.6 | [11] |
| 1,3-Bis-((S)-1-phenylethyl)benzimidazolium | 21.2 | [11] |
Table 1: Carbon Acid pKa Values for Imidazolium Cations in Aqueous Solution.[11]
References
-
Knorr, J., Sokkar, P., Costa, P., Sander, W., Sanchez-Garcia, E., & Nuernberger, P. (2019). How Protic Solvents Determine the Reaction Mechanisms of Diphenylcarbene in Solution. The Journal of Organic Chemistry, 84(18), 11450-11457. [Link]
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SciTechDaily. (2025, May 8). Scientists Confirm 67-Year-Old Theory, Show Carbenes Can Exist in Water. SciTechDaily. [Link]
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Quintero-García, E. A., & Pliego, J. R. (2013). A Detailed Look at the Reaction Mechanisms of Substituted Carbenes with Water. The Journal of Physical Chemistry A, 117(7), 1553-1562. [Link]
-
Amdts, J. H., & Richard, J. P. (2004). Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution. Journal of the American Chemical Society, 126(13), 4249-4254. [Link]
-
Extance, A. (2025, May 21). Super-shielded carbene is stable in liquid water. Chemistry World. [Link]
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Raviprolu, V. T., McArthur, S. G., Karunanithy, G., Rheingold, A. L., & Lavallo, V. (2025). Confirmation of Breslow's hypothesis: A carbene stable in liquid water. Science Advances, 11(15), eado0744. [Link]
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Phillips, E. M., Wadamoto, M., Roth, H. S., Ott, A. W., & Scheidt, K. A. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed β-protonations of homoenolate equivalents. Organic letters, 11(1), 105-108. [Link]
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University of California, Riverside. (2025, May 21). Super-shielded carbene is stable in liquid water. CNAS. [Link]
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Pliego, J. R. (1999). A New Mechanism for the Reaction of Carbenes with OH Groups. The Journal of Physical Chemistry A, 103(38), 7684-7688. [Link]
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Akbay, A., & Genc, H. (2025). Poly-N-heterocyclic carbene complexes with applications in aqueous media. ResearchGate. [Link]
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Phillips, E. M., Wadamoto, M., Roth, H. S., Ott, A. W., & Scheidt, K. A. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(1), 105-108. [Link]
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Levin, E., Ivry, E., Diesendruck, C. E., & Lemcoff, N. G. (2015). Water in N-heterocyclic carbene-assisted catalysis. Chemical Reviews, 115(11), 4607-4692. [Link]
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Chemistry LibreTexts. (2023, January 22). Carbenes. [Link]
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Wang, J., Kubicki, J., Platz, M. S., & George, M. W. (2008). Influence of Solvent on Carbene Intersystem Crossing Rates. Journal of the American Chemical Society, 130(19), 6206-6212. [Link]
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Wang, J., Kubicki, J., Platz, M. S., & George, M. W. (2008). Influence of Solvent on Carbene Intersystem Crossing Rates. ResearchGate. [Link]
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Simões, M. M., & Neves, M. G. (2016). Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group. Molecules, 21(11), 1436. [Link]
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Bourissou, D., Guerret, O., Gabbai, F. P., & Bertrand, G. (2000). Stable Carbenes. Chemical Reviews, 100(1), 39-92. [Link]
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Wang, J., Kubicki, J., Platz, M. S., & George, M. W. (2008). The Dynamics of Carbene Solvation: An Ultrafast Study of p-Biphenylyltrifluoromethylcarbene. ResearchGate. [Link]
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Wikipedia. (n.d.). Carbene. Wikipedia. [Link]
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ChemTube3D. (n.d.). Reactions of carbenes (O-H bond insertion). University of Liverpool. [Link]
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Chemistry LibreTexts. (2023, August 2). 5: Carbene Reactions. [Link]
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ResearchGate. (n.d.). C–H insertion reactions in water. (a) Intramolecular insertion of... [Link]
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Johnson, J. B., & Rovis, T. (2008). Catalytic Reductive Carbene Transfer Reactions. Angewandte Chemie International Edition, 47(46), 8402-8420. [Link]
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Royal Society of Chemistry. (2025). Water-soluble N-heterocyclic carbene stabilized gold nanoparticles by top-down synthesis: performance in catalysis and photoacoustic imaging. Nanoscale. [Link]
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Royal Society of Chemistry. (2025). Water-soluble N-heterocyclic carbene stabilized gold nanoparticles by top-down synthesis: performance in catalysis and photoacoustic imaging. PMC. [Link]
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Li, Y., & Wang, J. (2021). Uncommon carbene insertion reactions. Chemical Science, 12(45), 15004-15019. [Link]
-
Quintero-García, E. A., & Pliego, J. R. (2013). A Detailed Look at the Reaction Mechanisms of Substituted Carbenes with Water. American Chemical Society. [Link]
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Zhou, Y., Trewyn, B. G., Angelici, R. J., & Woo, L. K. (2009). Catalytic Reactions of Carbene Precursors on Bulk Gold Metal. Iowa State University Digital Repository. [Link]
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eGyanKosh. (n.d.). CARBENES AS INTERMEDIATES. [Link]
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Feroci, M., Chiarotto, I., & Inesi, A. (2016). Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation. Molecules, 21(11), 1565. [Link]
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Yang, Z., & Cui, Q. (2018). How To Stabilize Carbenes in Enzyme Active Sites Without Metal Ions. Journal of the American Chemical Society, 140(1), 473-480. [Link]
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Professor Dave Explains. (2021, January 13). Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction. YouTube. [Link]
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Martin, R., & Bertrand, G. (2023). The Genuine Carbene Conundrum. Angewandte Chemie International Edition, 62(1), e202214304. [Link]
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Procter, D. J., & Reisman, S. E. (2023). Carbene reactivity from alkyl and aryl aldehydes. Science, 381(6657), 526-532. [Link]
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Yaglioglu, H. G. (2021). Basic Information about Carbenes. ResearchGate. [Link]
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Scribd. (n.d.). Carbenes Reactions. [Link]
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Royal Society of Chemistry. (2023). Carbenes from Cyclopropanated Aromatics. [Link]
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Pearson. (n.d.). Carbene Explained: Definition, Examples, Practice & Video Lessons. [Link]
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OhioLINK. (n.d.). Studies of carbene-solvent interactions. [Link]
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American Chemical Society. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. [Link]
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Technical Support Center: Strategies to Reduce Pseudo-Labeling from Diazo Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate pseudo-labeling artifacts arising from diazo intermediates in your photoaffinity labeling (PAL) experiments.
Frequently Asked Questions (FAQs)
Q1: What are diazo intermediates and why do they cause pseudo-labeling?
Answer: In photoaffinity labeling (PAL), diazirines are popular photactivatable groups used to generate highly reactive carbenes that covalently bind to interacting biomolecules upon UV irradiation.[1][2] However, upon photolysis, alkyl diazirines can isomerize into a more stable, linear diazo intermediate.[3][4][5] This diazo intermediate is susceptible to protonation, especially in acidic microenvironments, forming a reactive diazonium ion. This diazonium ion, rather than the intended carbene, can then non-specifically label nucleophilic residues, particularly acidic amino acids like aspartate and glutamate, leading to "pseudo-labeling" or off-target effects.[3][4][6][7]
Q2: What is the fundamental difference between the desired carbene pathway and the problematic diazo pathway?
Answer: The two pathways diverge from the initial photo-excited diazirine.
-
Desired Carbene Pathway: The diazirine directly extrudes nitrogen gas (N₂) to form a short-lived, highly reactive carbene. This carbene is indiscriminate and will rapidly insert into nearby C-H or X-H bonds (where X is a heteroatom), capturing the authentic binding interaction.[8][9]
-
Problematic Diazo/Diazonium Pathway: The diazirine first isomerizes to a linear diazo compound. This intermediate is longer-lived and can diffuse away from the primary interaction site. In an acidic environment, it gets protonated to a diazonium ion, which then acts as an electrophile, preferentially reacting with nucleophiles, especially the carboxylate side chains of acidic amino acids.[3][5] This leads to labeling that is driven by chemical reactivity and local pH rather than the specific binding of your probe.
Q3: Are all diazirine probes equally susceptible to this issue?
Answer: No. The propensity to form a reactive diazo intermediate is significantly higher for alkyl diazirines compared to aryl-trifluorodiazirines .[3][6][7] Aryl-fluorodiazirines tend to react primarily through the desired carbene intermediate and are less dependent on pH.[3][6] Therefore, a key strategy to reduce pseudo-labeling is to choose the right type of diazirine for your probe design.
Troubleshooting Guide: Minimizing Off-Target Labeling
This section addresses common issues encountered during PAL experiments and provides actionable solutions to reduce pseudo-labeling.
Issue 1: My proteomics results show an enrichment of highly acidic proteins or membrane proteins, which I don't expect to be true targets.
Potential Cause: This is a classic sign of pseudo-labeling. The diazo intermediate generated from your alkyl diazirine probe is likely being protonated in the acidic microenvironments common on the surfaces of acidic proteins or within the lipid headgroup region of membranes, leading to preferential labeling of these off-targets.[3][4][5][7]
Solutions:
-
Control the pH of Your Lysis/Binding Buffer: The reaction of alkyl diazo intermediates with acidic residues is highly pH-dependent.[3][5][6]
-
Action: Increase the pH of your buffer to 8.0 or higher. This will deprotonate the carboxylic acid side chains of aspartate and glutamate, reducing their ability to protonate the diazo intermediate and subsequently get labeled.
-
Causality: By removing the proton source, you starve the pseudo-labeling pathway and favor the desired carbene-mediated reaction.
-
-
Switch to an Aryl-Fluorodiazirine Probe: As mentioned, these probes are less prone to forming long-lived diazo intermediates.[3][6]
-
Action: If you are in the probe design phase, strongly consider using a trifluoromethyl-aryl diazirine photophore.
-
Causality: The electronics of the aryl system favor direct carbene formation over isomerization, leading to more specific labeling based on proximity rather than chemical reactivity.
-
-
Incorporate Scavengers: Add nucleophilic small molecules to your reaction to "quench" or trap the reactive diazonium ions before they can label proteins.
-
Action: Introduce a scavenger such as p-cresol, aniline, or 1,3,5-trimethoxybenzene into your lysis buffer just before UV irradiation.[10]
-
Causality: These electron-rich aromatic compounds are excellent nucleophiles that can rapidly react with and neutralize the diazonium intermediate, effectively outcompeting the less abundant protein side chains.
-
Issue 2: I see high background labeling even in my no-target controls or across many proteins on a gel.
Potential Cause: A long-lived reactive intermediate is diffusing and labeling non-specifically. This can be exacerbated by overly long UV irradiation times, which increase the chances of generating and accumulating diazo intermediates.
Solutions:
-
Optimize UV Irradiation Time: Shorter is often better.
-
Action: Perform a time-course experiment, irradiating for periods ranging from 1 to 15 minutes, to find the shortest time that gives sufficient labeling of your positive control target without a significant increase in background. Diazirine-based probes often require much shorter irradiation times than other photophores like benzophenones.[11]
-
Causality: Minimizing UV exposure reduces the total amount of reactive intermediates generated, thereby lowering the probability of off-target events.
-
-
Run Competition Experiments: This is a critical control to distinguish specific from non-specific labeling.[2][12]
-
Action: Before adding your photoaffinity probe, pre-incubate the sample with a 50-100 fold excess of the parent compound (the same molecule but without the diazirine and tag).
-
Causality: The parent compound will occupy the specific binding site on the true target protein. If the labeling of a protein is significantly reduced in the competition sample, it is a specific interaction. If the labeling persists, it is likely non-specific pseudo-labeling.[2][12][13]
-
Comparative Table of Mitigation Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Increase Buffer pH (to ≥8.0) | Deprotonates acidic residues, preventing protonation of the diazo intermediate.[3] | Simple to implement; directly targets the pseudo-labeling mechanism. | May affect protein stability or native ligand-protein interactions. |
| Use Aryl-Fluorodiazirine Probe | Favors direct carbene formation over diazo isomerization.[3][6][7] | Most effective solution; inherently less prone to pseudo-labeling. | Requires probe re-synthesis; may alter compound pharmacology. |
| Add Scavengers (e.g., p-cresol) | Quench reactive diazonium intermediates before they label proteins.[10] | Can be added to existing protocols; effective at reducing background. | May interfere with desired labeling if used at too high a concentration. |
| Reduce UV Irradiation Time | Minimizes the total amount of reactive intermediates generated.[11] | Easy to optimize; reduces potential for UV-induced sample damage. | May reduce the signal of specific labeling if time is too short. |
| Perform Competition Control | Differentiates specific binding from non-specific background labeling.[2][12] | Gold standard for validating true targets; essential for data interpretation. | Does not reduce pseudo-labeling but helps in identifying it. |
Experimental Protocols
Protocol 1: pH Optimization for Cell Lysate Labeling
This protocol aims to find the optimal buffer pH to minimize pseudo-labeling.
-
Prepare Buffers: Prepare identical lysis/binding buffers (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40) but adjust the pH to 7.0, 7.5, 8.0, and 8.5.
-
Sample Preparation: Aliquot your cell lysate into four tubes. Pellet and resuspend each in one of the prepared buffers.
-
Probe Incubation: Add your alkyl-diazirine probe to each tube at the final desired concentration. Incubate for the standard time (e.g., 30 minutes at 4°C) to allow for target binding.
-
UV Irradiation: Place the tubes on ice and irradiate with 365 nm UV light for a fixed, short duration (e.g., 5 minutes).
-
Downstream Processing: Proceed with your standard workflow (e.g., click chemistry with a reporter tag, affinity purification, SDS-PAGE, and western blotting or mass spectrometry).
-
Analysis: Compare the labeling pattern across the different pH conditions. A reduction in the labeling of known acidic off-targets or a general decrease in background smearing at pH 8.0 and 8.5 indicates successful suppression of pseudo-labeling.
Protocol 2: Validating Targets with Competition Experiments
This is a mandatory control experiment to confirm the specificity of your probe's interactions.
-
Prepare Samples: Set up at least three sample conditions:
-
A) No UV Control: Sample + Probe, no irradiation.
-
B) Standard Labeling: Sample + Probe + UV irradiation.
-
C) Competition: Sample + 50-100x excess parent compound (incubate 30 min), then add Probe + UV irradiation.
-
-
Incubation: For Sample C, add the excess of the untagged parent compound first and incubate to ensure it occupies the specific binding sites. Then add the photoaffinity probe to all samples.
-
Irradiation: Irradiate samples B and C as optimized previously. Keep sample A in the dark.
-
Analysis: After downstream processing, a true target's signal should be strong in sample B, absent or minimal in sample A, and significantly reduced in sample C. Proteins that are labeled equally in samples B and C are non-specific binders.[2][12]
References
-
Photoaffinity labeling in target- and binding-site identification. National Library of Medicine, National Center for Biotechnology Information.[Link]
-
Labeling preferences of diazirines with protein biomolecules. National Library of Medicine, National Center for Biotechnology Information.[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.[Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. National Library of Medicine, National Center for Biotechnology Information.[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate.[Link]
-
Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society.[Link]
-
Photoaffinity Labeling Preferences of Diazirines. Inoue Research Group, University of California, Irvine.[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.[Link]
-
Small molecule target identification using photo-affinity chromatography. SciSpace.[Link]
-
Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. ProQuest.[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Library of Medicine, National Center for Biotechnology Information.[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California.[Link]
-
Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ResearchGate.[Link]
-
Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Royal Society of Chemistry Publishing.[Link]
-
Visible light-promoted reactions with diazo compounds: a mild and practical strategy towards free carbene intermediates. Chemical Society Reviews (RSC Publishing).[Link]
-
Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. National Library of Medicine, National Center for Biotechnology Information.[Link]
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- 2. scispace.com [scispace.com]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible light-promoted reactions with diazo compounds: a mild and practical strategy towards free carbene intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Validation & Comparative
Comparative Guide: 3-(2-bromoethyl)-3-methyl-3H-diazirine vs. Established Photo-Crosslinkers
Executive Summary: The "Minimalist" Advantage
In the landscape of photoaffinity labeling (PAL), steric perturbation is the enemy of fidelity. While Trifluoromethyl Phenyl Diazirines (TPDs) and Benzophenones are robust, their bulky aromatic scaffolds often disrupt the delicate binding interface between a small molecule ligand and its protein target.
3-(2-bromoethyl)-3-methyl-3H-diazirine (referred to herein as BEMD ) represents the "minimalist" class of photo-crosslinkers. Its compact aliphatic structure allows it to be integrated into pharmacophores with minimal steric penalty.[1] However, this advantage comes with a distinct trade-off: unlike TPDs, the aliphatic carbene generated by BEMD is prone to rapid intramolecular rearrangement, necessitating precise experimental protocols to maximize intermolecular crosslinking yield.
This guide provides a technical comparison of BEMD against industry standards, supported by mechanistic insights and validated protocols.
Part 1: Mechanistic Profiling & Chemical Logic
The Aliphatic Diazirine Mechanism
Upon irradiation at 350–365 nm , the diazirine ring expels nitrogen (N₂) to generate a highly reactive carbene. Unlike nitrenes (from aryl azides), carbenes can insert into unactivated C–H bonds, allowing for "zero-length" crosslinking.
However, BEMD behaves differently than its aromatic counterparts (TPDs). The lack of a stabilizing phenyl ring means the resulting aliphatic carbene is extremely energetic but short-lived. It faces a kinetic competition between:
-
Intermolecular Insertion: Covalent bonding to the target protein (Desired).
-
Intramolecular Rearrangement: 1,2-hydride shift forming an alkene (Undesired/Quenching).
Visualization: Reaction Pathways
The following diagram illustrates the critical divergence in the BEMD reaction pathway compared to TPDs.
Caption: Kinetic competition in aliphatic diazirines. Note the high propensity for 1,2-hydride shifts (red dashed line) absent in TPDs.
Part 2: Comparative Analysis
The following table contrasts BEMD with the three most common alternatives.
Table 1: Physicochemical & Performance Comparison
| Feature | BEMD (Aliphatic Diazirine) | TPD (Trifluoromethyl Phenyl) | Benzophenone | Aryl Azide |
| Steric Footprint | Ultra-Low (~75 Da added) | High (Bulky aromatic ring) | Very High (Two phenyl rings) | Medium |
| Excitation | 350–365 nm (Safe) | 350–365 nm (Safe) | 350–365 nm (Safe) | <300 nm (Protein damage risk) |
| Reactive Species | Aliphatic Carbene | Stabilized Carbene | Triplet Diradical | Nitrene |
| Crosslink Efficiency | Low to Moderate (due to rearrangement) | High (Resistant to rearrangement) | Variable (Reversible excitation) | Low (Ring expansion issues) |
| Selectivity | Promiscuous (C-H, N-H, O-H) | Promiscuous (C-H, N-H, O-H) | Highly specific for Met residues | Prefers Nucleophiles |
| Primary Use Case | SAR-sensitive ligands where bulk destroys binding. | Robust proteomic profiling where bulk is tolerated. | Mapping specific binding pockets (slow kinetics). | Legacy applications.[2][3] |
Expert Insight: When to choose BEMD?
Choose BEMD when your ligand has a steep Structure-Activity Relationship (SAR) . If adding a bulky phenyl group (TPD) causes a >10-fold loss in potency, BEMD is the only viable option. The lower crosslinking yield is an acceptable price for maintaining biological relevance.
Part 3: Experimental Protocols
A. Probe Synthesis (The "Clickable" Approach)
BEMD contains a bromoethyl group, an excellent electrophile for SN2 reactions. This allows you to "tag" your drug molecule late in the synthesis.
Reagents:
-
Target Ligand (must contain a nucleophile: secondary amine, thiol, or hydroxyl).
-
BEMD (3-(2-bromoethyl)-3-methyl-3H-diazirine).[4]
-
Base: K₂CO₃ or Cs₂CO₃ (for thiols/phenols), DIPEA (for amines).
-
Solvent: Anhydrous DMF or MeCN.
Protocol:
-
Dissolution: Dissolve 1.0 eq of Ligand and 1.2 eq of Base in anhydrous DMF under inert atmosphere (Ar/N₂).
-
Addition: Add 1.1 eq of BEMD dropwise. Note: BEMD is volatile; handle quickly or in solution.
-
Reaction: Stir at RT for 2–4 hours. Avoid heating above 40°C to prevent thermal decomposition of the diazirine.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Crucial: Keep fractions away from direct UV light and avoid acidic modifiers if possible.
B. Photo-Crosslinking Workflow
This protocol ensures maximal capture of the transient carbene.
Caption: Optimized workflow for BEMD crosslinking. Short irradiation times are sufficient due to fast carbene kinetics.
Critical Parameters:
-
Concentration: Use probe concentrations near the
of the ligand. -
UV Source: A 365 nm LED array is superior to a mercury arc lamp (less heat).
-
Time: Aliphatic diazirines photolyze rapidly. 1–5 minutes is usually sufficient. Over-irradiation leads to protein aggregation.
References
-
Li, Z., et al. (2016). "Minimalist" photo-crosslinkers for mammalian cell imaging and chemical proteomics. Chemical Science. Link
-
Dubois, P., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker. ACS Omega. Link
-
West, A. V., & Wulff, J. E. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Link
-
Hatanaka, Y., et al. (2022).[5][6] Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies.[1][2][7][8][9][10] Future Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine| Ambeed [ambeed.com]
- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comprehensive Guide: Validation of Protein Targets Identified by 3-(2-bromoethyl)-3-methyl-3H-diazirine
Executive Summary: The "Stealth" Linker Advantage
In the high-stakes field of target deconvolution, the structural fidelity of your photoaffinity probe is the rate-limiting step for success. 3-(2-bromoethyl)-3-methyl-3H-diazirine (often abbreviated as an aliphatic or alkyl diazirine linker) represents a "minimalist" class of photocrosslinkers. Unlike bulky benzophenones or electrophilic aryl azides, this scaffold mimics the size and geometry of a natural isoleucine or leucine side chain.
This guide provides a rigorous technical framework for researchers using this specific diazirine analog to validate protein targets. It compares performance against industry standards, details a self-validating experimental protocol, and establishes criteria for distinguishing bona fide targets from non-specific background.
Comparative Analysis: Why Choose Aliphatic Diazirines?
Selecting the correct photoreactive moiety is a trade-off between steric perturbation (how much the probe changes the drug's binding) and crosslinking efficiency (how well it captures the target).
Table 1: Performance Matrix of Photocrosslinking Architectures
| Feature | Aliphatic Diazirine (Topic Product) | Trifluoromethyl Phenyl Diazirine | Benzophenone | Aryl Azide |
| Steric Footprint | Ultra-Low (~75 Da). Mimics aliphatic side chains. | Medium . Phenyl ring + CF3 adds bulk. | High . Two phenyl rings; significant steric clash. | Low . Small, but geometry is rigid/planar. |
| Excitation Wavelength | ~350–365 nm .[1] Biocompatible; minimal protein damage. | ~350–365 nm .[1] Biocompatible. | 350–360 nm .[2] Biocompatible. | <300 nm . UV damage to proteins is a risk. |
| Reactive Species | Alkyl Carbene . Highly reactive; inserts into C-H, O-H, N-H bonds.[3] | Aryl Carbene . Stabilized by CF3; robust insertion. | Triplet Diradical . Reversible excitation; only reacts with C-H. | Nitrene . Can rearrange to ketenimines (non-specific labeling). |
| Crosslinking Time | Short (mins) . Rapid photolysis. | Short (mins) . | Long (mins to hours) . Requires repeated excitation cycles. | Short (mins) . |
| Primary Limitation | Potential for intramolecular rearrangement (1,2-hydride shift) if not positioned correctly. | Larger size may disrupt binding in tight pockets. | Non-specific hydrophobic binding causes high background. | Low crosslinking yield; sensitivity to reducing agents. |
Expert Insight: The 3-(2-bromoethyl)-3-methyl-3H-diazirine is the superior choice when the pharmacophore is sensitive to steric changes. Its bromide handle allows for a simple SN2 substitution to attach to the ligand, creating a "stealth" probe that maintains native binding affinity [1, 2].
Mechanism of Action & Workflow
The validation workflow relies on the unique photochemistry of the diazirine. Upon irradiation at 365 nm, the diazirine eliminates nitrogen gas (
Diagram 1: Target Validation Workflow (DOT)
Caption: Workflow for photoaffinity labeling. The critical validation step is the Competition Assay, which distinguishes specific binding from non-specific carbene insertion.
Experimental Protocols
Phase 1: Probe Synthesis Strategy
The 3-(2-bromoethyl)-3-methyl-3H-diazirine contains a leaving group (bromide).
-
Reaction: SN2 Nucleophilic Substitution.
-
Target Nucleophiles: Primary/secondary amines, thiols, or phenoxides on your ligand.
-
Conditions: Typically
in DMF or Acetone at room temperature. -
QC Check: Verify the integrity of the diazirine ring via UV-Vis (absorption ~350 nm) or NMR (distinctive signal for the methyl group adjacent to the diazirine ring) before proceeding. Note: Avoid acidic conditions which can degrade the diazirine.
Phase 2: The Crosslinking Protocol
This protocol is designed for cell lysates but can be adapted for live cells.
-
Preparation: Dilute protein lysate to 1-2 mg/mL in PBS.
-
Incubation (The Equilibrium Step):
-
Add Probe (typically 1–10 µM).
-
Validation Control: In parallel samples, add 10x–50x excess of the unlabeled parent ligand. This is the "Competition" sample.
-
Incubate for 30–60 mins at 4°C (to reduce metabolic degradation) or RT.
-
-
Irradiation (The Locking Step):
-
Transfer samples to a 96-well plate (on ice).
-
Irradiate with a UV lamp (365 nm) at a distance of ~5 cm.
-
Time: 5–10 minutes.
-
Caution: Over-irradiation (>20 mins) can cause protein aggregation or non-specific radical damage.
-
-
Click Chemistry (The Enrichment Step):
-
React the probe's alkyne handle (if designed into the ligand) or use the linker's handle if applicable.
-
Reagents: Biotin-Azide (50 µM), TCEP (1 mM), TBTA (100 µM),
(1 mM). -
Incubate 1 hour at RT.
-
Validation Framework: Interpreting the Data
To claim a target is "validated," you must satisfy the Triad of Proof .
The Competition Test (Specificity)
This is the gold standard.
-
Observation: In the Western Blot or Mass Spec data, the signal for Protein X is strong in the "Probe Only" sample.
-
Requirement: In the "Probe + Competitor" sample, the signal for Protein X must be reduced by >80%.
-
Interpretation: If the signal remains, the binding is non-specific (the carbene inserted randomly into a high-abundance protein).
The Photochemical Control (Dependence)[4]
-
Observation: Run a sample with Probe but NO UV irradiation.
-
Requirement: There should be zero signal.
-
Interpretation: If signal exists without UV, the probe is reacting chemically (non-photochemically) or sticking non-covalently during the wash steps (insufficient stringency).
Orthogonal Validation (Biological Relevance)
Identifying a binder is not the same as identifying a functional target.
-
CETSA (Cellular Thermal Shift Assay): Does the parent ligand stabilize the protein thermally in intact cells?
-
Functional Assay: Does the ligand modulate the enzymatic activity or signaling pathway of the identified protein?
Diagram: Mechanistic Pathway of Diazirine Activation
Caption: Photolysis of diazirine yields a carbene. Proximity to the target is required to outcompete solvent quenching.
Troubleshooting & Optimization
-
Issue: Low Labeling Efficiency.
-
Cause: The "minimalist" methyl group provides less stabilization to the carbene than a trifluoromethyl group, potentially leading to faster quenching by water.
-
Solution: Increase probe concentration or use a more sensitive detection method (e.g., Silver stain vs Coomassie, or high-sensitivity LC-MS).
-
-
Issue: High Background.
-
Cause: Non-specific hydrophobic interaction of the probe.
-
Solution: Increase the stringency of washing steps after the Click reaction (e.g., use 1% SDS or 8M Urea washes) to remove non-covalent binders.
-
-
Issue: "Diazo" Isomerization.
-
Note: Diazirines can isomerize to linear diazo species which react with carboxylic acids (Asp/Glu). This is a known artifact [3].
-
Check: If labeling is pH-dependent (higher at acidic pH), it might be driven by the diazo species rather than the carbene.[4]
-
References
-
Dubinsky, L., et al. (2012).[5] Diazirine based photoaffinity labeling.[1][2][3][6][4][5][7][8][9] Bioorganic & Medicinal Chemistry, 20(2), 554-570.[7]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2][3][8][9][10][11] Future Medicinal Chemistry, 7(2), 159-183.
-
Westheimer, F. H. (1980).[4] Photoaffinity Labeling—Retrospect and Prospect. Annals of the New York Academy of Sciences, 346, 134-143.[4]
-
Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-73.
-
Li, Z., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(8), 9847-9867.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity SAM analogues for the identification of SAM-binding proteins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03424H [pubs.rsc.org]
- 11. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
The Precision Shift: Linear vs. Cyclobutane Diazirine Probes in Photoaffinity Labeling
[1]
Executive Summary
In chemoproteomics, the "perfect" probe is invisible until activated and instantaneous upon irradiation. For decades, linear aliphatic diazirines (e.g., methyl/butyl-diazirine tails) were the industry standard due to synthetic accessibility. However, recent mechanistic evaluations reveal a critical flaw: a significant propensity to isomerize into long-lived diazo species ("The Diazo Drift"), leading to high non-specific background and poor spatial resolution.
Cyclobutane diazirines (CBDs) —specifically spirocyclic scaffolds like 1,2-diazaspiro[2.3]hex-1-ene—have emerged as the superior alternative. By structurally enforcing a carbene-dominant reaction pathway and suppressing diazo formation, CBDs offer a tighter labeling radius and significantly reduced off-target noise. This guide dissects the chemical causality behind this shift and provides actionable protocols for implementation.
Part 1: The Chemistry of Specificity
To understand why linear probes fail at high sensitivity, we must look at the photolytic intermediates.
The "Diazo Drift" (Linear Probes)
When a linear aliphatic diazirine is irradiated at 365 nm, it does not exclusively form the desired reactive carbene. Approximately 30–60% of the population isomerizes into a linear diazo species .
-
The Problem: Unlike the nanosecond-lived carbene, the diazo species is chemically stable in the dark and can persist for seconds to minutes.
-
The Consequence: This long-lived electrophile diffuses away from the binding pocket ("drift") and preferentially alkylates acidic residues (Asp/Glu) or reacts with bulk solvent. This results in "pseudo-labeling"—a signal that reflects the abundance of nucleophiles rather than specific ligand binding.
The Strain Advantage (Cyclobutane Probes)
Cyclobutane diazirines utilize ring strain to alter the energy landscape of photolysis.
-
The Mechanism: Upon irradiation, the spiro-cyclobutane moiety rapidly extrudes nitrogen to form a cyclobutylidene carbene .
-
The Solution: The formation of a corresponding diazo isomer is thermodynamically or kinetically disfavored due to the strain of the four-membered ring. If the carbene does not insert immediately into the target, it undergoes rapid internal rearrangement (e.g., to methylenecyclopropane) or is quenched by water.
-
The Result: The probe either labels the target instantly or becomes inert. There is no "drifting" electrophile to generate background noise.
Part 2: Comparative Performance Data
The following data summarizes the physicochemical and performance differences between standard linear tails (e.g., n-butyl diazirine) and spiro-cyclobutane probes.
| Feature | Linear Aliphatic Diazirine | Cyclobutane Diazirine (CBD) | Impact on Experiment |
| Primary Intermediate | Carbene (~50%) + Diazo (~50%) | Carbene (>95%) | CBD prevents "diazo drift." |
| Reactive Half-Life | Carbene: nsDiazo: Seconds to Minutes | Carbene: nsDiazo: Negligible | CBD ensures labeling occurs only at the binding site. |
| Labeling Radius | Broad (Diffusive) | Tight (Proximity-driven) | CBD provides higher spatial resolution. |
| Residue Bias | High bias toward Asp/Glu (via Diazo) | Low bias (C-H insertion dominant) | CBD maps the true binding pocket, not just nearby acids. |
| Steric Profile | Flexible alkyl chain | Rigid, compact spiro-cycle | CBD mimics gem-dimethyl/isopropyl groups (e.g., Val/Leu). |
| Photolysis Time | Fast (~1-5 min) | Fast (~1-5 min) | Comparable workflow integration. |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways. Note the "Danger Zone" in the linear pathway where the stable diazo intermediate allows for diffusion away from the target protein.
Caption: Photolytic pathways of Linear vs. Cyclobutane diazirines. The linear path suffers from diazo-mediated diffusion (red), while CBD constrains reactivity to the immediate binding site (green).
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for Cyclobutane Diazirine probes but includes a "Diazo Check" step to validate the superiority over linear controls.
Phase 1: Probe Incubation
-
Preparation: Dilute the CBD-functionalized small molecule to 100 µM in DMSO.
-
Equilibrium: Incubate with the proteome (1 mg/mL lysate or live cells) for 30–60 minutes.
-
Control: Include a "Competition" sample with 10–50x excess of the parent (non-probe) ligand to define specific binding.
-
Phase 2: Photolysis (The Critical Step)
Optimization: Unlike linear probes, CBDs do not require extended irradiation to "burn off" the diazo species, as negligible diazo is formed.
-
Setup: Place samples on ice in a 96-well plate (clear bottom) or clear Eppendorf tubes.
-
Irradiation: Expose to 365 nm UV light (high-power LED array, e.g., 100 mW/cm²) for 60–180 seconds .
-
Note: Avoid low-power hand-held lamps; they require longer times (10+ min), increasing sample heating and protein degradation.
-
Phase 3: The "Diazo Check" (Validation Step)
To confirm the lack of off-target drift in your specific system:
-
Split the sample: After irradiation, immediately add 5 mM BCN (bicyclononyne) to one aliquot.
-
Rationale: BCN reacts rapidly with diazo species (via click chemistry) but not with quenched carbenes.
-
Analysis: If you see a mass shift or new band corresponding to Probe+BCN in your Linear control but not in your CBD sample, you have experimentally validated the "clean" chemistry of the cyclobutane probe.
Phase 4: Enrichment & Analysis[2]
-
Click Chemistry: React the probe's alkyne/azide handle with a reporter (Biotin-Azide/Alkyne).
-
Enrichment: Streptavidin pull-down followed by on-bead digestion.
-
LC-MS/MS: Analyze peptides.
-
Data Filter: Look for "Specific" hits (present in Probe, absent in Competition). CBD probes typically yield fewer total hits than linear probes, but the enrichment ratio (Probe/Comp) for the true target will be significantly higher.
-
Part 5: References
-
West, J. D., et al. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science.
-
[Link]
-
Key Finding: Definitive evidence that cyclobutane diazirines avoid the formation of stable diazo intermediates.
-
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[1][2][3][4][5][6][7]
-
Dubois, P., et al. (2020). Evaluation of fully functionalized diazirine tags for chemical proteomic applications. Journal of the American Chemical Society.[9]
-
[Link]
-
Key Finding: Comparative analysis of labeling yields and residue preferences for various diazirine scaffolds.
-
-
Li, Z., et al. (2013). Minimally interfering photoaffinity probes for target identification. Angewandte Chemie International Edition.
-
[Link]
-
Key Finding: Early validation of compact aliphatic diazirines for reducing steric clash.
-
Sources
- 1. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
3-(2-bromoethyl)-3-methyl-3H-diazirine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-(2-bromoethyl)-3-methyl-3H-diazirine
Executive Safety Directive
3-(2-bromoethyl)-3-methyl-3H-diazirine (CAS: 29205-50-3) presents a dual-hazard profile unique to photoaffinity labeling reagents: it combines the shock/thermal sensitivity of the diazirine ring with the alkylating toxicity of an alkyl bromide.
Core Directive: NEVER concentrate this reagent to dryness. The primary cause of laboratory incidents involving diazirines is the unintentional detonation of concentrated residues. All disposal and handling procedures must maintain the compound in a dilute solution (<10% v/v) to act as a thermal heat sink.
Hazard Characterization & Mechanism
To safely dispose of this compound, one must understand the "Spring-Loaded" nature of its chemistry.
| Hazard Component | Mechanism of Action | Risk Implication |
| Diazirine Ring ( | Energy Release: Upon thermal (>80°C) or UV activation, the ring expels | Explosion/Over-pressurization: In a closed waste container, spontaneous decomposition can shatter glass. |
| Alkyl Bromide ( | Alkylation: The carbon adjacent to the bromine is electrophilic and can bind covalently to DNA/Proteins. | Toxicity: Potentially mutagenic and carcinogenic. Requires double-gloving and fume hood use. |
| Volatility | Vapor Pressure: Low molecular weight (MW ~163 g/mol ) leads to significant vapor generation. | Inhalation: Do not use on an open bench. |
Pre-Disposal Stabilization Protocols
Before moving to the disposal phase, the reagent must be stabilized.[3] If you possess an old or expired bottle, DO NOT attempt to open a stuck cap; proceed immediately to the "Bulk/Intact" workflow.
A. Solvent Compatibility
When diluting for disposal, choose solvents that do not react with alkyl halides and act as effective heat sinks.
-
Preferred: Methanol, Ethanol (Protic solvents can help quench carbenes if formed), or Dichloromethane (DCM).
-
Avoid: Ethers (peroxide risk + volatility), Ketones (if acidic waste is present).
B. The "Dilution Rule"
The solution concentration must be kept below 0.5 M (approx. 80 mg/mL) at all times during waste accumulation.
Disposal Workflows
Select the workflow matching your specific situation.
Scenario A: Trace Waste (Experimental Residues, <100 mg)
For reaction byproducts, TLC samples, and syringe washes.
-
Dilution: Dilute the residue with at least 20 volumes of a compatible solvent (e.g., DCM or Methanol).
-
Segregation: Transfer to a dedicated "Halogenated Organic Waste" container.
-
Labeling: The tag must explicitly state: "Contains Diazirine - Potential High Energy - Do Not Distill/Concentrate."
Scenario B: Bulk Reagent Disposal (>100 mg or Expired Reagents)
For full bottles or failed reactions.
CRITICAL WARNING: Do not attempt to chemically quench >1 gram of diazirine on the benchtop unless you have specific training in energetic materials. The safest route is Stabilization & Pickup .
-
Stabilization: If the material is in a septum-capped vial, leave it intact. If it is in an open vessel, dilute immediately with a high-boiling solvent (e.g., toluene or chlorobenzene) to reduce volatility and shock sensitivity.
-
Secondary Containment: Place the primary container inside a polyethylene secondary container.
-
EHS Handoff: Contact your Environmental Health & Safety (EHS) officer. Request a "Reactive/High Energy" pickup.
Scenario C: Chemical Deactivation (The "Quenching" Protocol)
Only use this if EHS mandates benchtop destruction or for spill cleanup.
Mechanism: Acidic decomposition is the most reliable method to break the diazirine ring without light, converting it to a ketone and releasing nitrogen gas (
Protocol:
-
Setup: Work in a fume hood behind a blast shield. Use a wide-mouth beaker (never a conical flask) to prevent geysering.
-
Dilution: Dissolve the diazirine in Methanol (10 mL solvent per 100 mg diazirine).
-
Acid Addition: Slowly add 1M Acetic Acid or Dilute HCl dropwise.
-
Note: You may observe bubbling (
release).
-
-
Stirring: Allow to stir at room temperature for 12 hours. Keep the vessel vented (cover loosely with foil, do not seal).
-
Neutralization: Once bubbling ceases and TLC confirms disappearance of the diazirine spot, neutralize with Sodium Bicarbonate.
-
Final Disposal: Discard as standard Halogenated Organic Waste.
Visualized Decision Matrix
The following diagram outlines the logical decision process for disposing of 3-(2-bromoethyl)-3-methyl-3H-diazirine.
Caption: Decision tree for diazirine disposal prioritizing stabilization over benchtop destruction for bulk quantities.
Emergency Response: Spills
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area (10 ft radius).
-
Ventilate: Ensure lab ventilation is maxed; open fume hood sashes fully.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible).
-
Collect: Using non-sparking tools (plastic scoop), transfer the absorbent into a wide-mouth jar.
-
Solvent Wash: Wipe the area with Acetone or Methanol to deactivate trace residues.
-
Disposal: Label the jar as "Debris contaminated with Diazirine/Alkyl Bromide" and handle as hazardous waste.
References
-
TCI Chemicals. (n.d.). Product Safety: Handling of Diazirine Reagents. Retrieved from
-
Liu, M. T. H., et al. (2003).[4] "Effect of substituents on the thermal decomposition of diazirines." Journal of Organic Chemistry, 68(19), 7471-7478.[4]
-
University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.[5]
-
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Dibromo-5,5-dimethylhydantoin (Analogous Halogen Handling).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
